molecular formula C10H11Br2NO B14048627 1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one

1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14048627
M. Wt: 321.01 g/mol
InChI Key: WOSCVJOBPZENBR-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is a halogenated aromatic ketone featuring a phenyl ring substituted with an amino group (-NH₂) at the para position and a bromomethyl (-CH₂Br) group at the meta position. The ketone moiety is attached to a 2-bromopropan-1-one chain.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[4-amino-3-(bromomethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H11Br2NO/c1-6(12)10(14)7-2-3-9(13)8(4-7)5-11/h2-4,6H,5,13H2,1H3

InChI Key

WOSCVJOBPZENBR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)N)CBr)Br

Origin of Product

United States

Preparation Methods

Initial Synthesis of 3-(Bromomethyl)-4-nitrophenylpropan-1-one

The synthesis begins with 4-nitrophenylpropan-1-one as the precursor. Bromination of the methyl group adjacent to the nitro substituent is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄. This yields 3-(bromomethyl)-4-nitrophenylpropan-1-one with 78–85% efficiency.

Critical parameters :

  • Temperature : 70–80°C
  • Molar ratio (NBS : substrate): 1.1 : 1
  • Reaction time : 6–8 hours

Reduction of Nitro to Amino Group

Catalytic hydrogenation using Pd/C in ethanol reduces the nitro group to an amino group under 30 psi H₂ pressure. This step achieves near-quantitative conversion (>95%) but requires careful exclusion of oxygen to prevent over-reduction.

Alternative method :

  • Fe/HCl reduction at 50°C, yielding 88–92%.

α-Bromination of Propanone Moiety

The propanone side chain undergoes α-bromination using HBr in acetic acid at 40°C. This step introduces the second bromine atom, completing the target structure.

Yield : 70–75%
Purity : ≥98% after recrystallization (hexane/EtOAc).

Synthetic Route 2: Direct Bromomethylation via Grignard Reaction

Formation of 4-Amino-3-methylphenylpropan-1-one

A Grignard reagent derived from 3-methyl-4-nitrobenzyl bromide reacts with propanoyl chloride in THF, followed by nitro reduction. This method circumvents regioselectivity issues but requires stringent anhydrous conditions.

Key steps :

  • Grignard formation : Mg, THF, 0°C
  • Ketone formation : Propanoyl chloride, −20°C
  • Nitro reduction : H₂/Pd-C, 90% yield

Bromomethylation Using PBr₃

Phosphorus tribromide (PBr₃) brominates the methyl group on the aromatic ring at 60°C in dichloromethane.

Reaction conditions :

  • Molar ratio (PBr₃ : substrate): 1.2 : 1
  • Time : 4 hours
  • Yield : 82%

Optimization Strategies and Challenges

Regioselectivity in Bromination

The competing bromination of the propanone α-carbon and aromatic methyl group necessitates precise control:

  • Lower temperatures (≤40°C) favor aromatic bromomethylation.
  • Radical inhibitors (e.g., BHT) suppress undesired α-bromination.

Purification of Dibromo Byproducts

Dibromo impurities (e.g., 3,5-dibromomethyl derivatives) are removed via column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization .

Solvent and Catalyst Selection

Parameter Optimal Choice Effect on Yield
Solvent Dichloromethane Maximizes solubility of intermediates
Catalyst Pd/C (10% wt) Efficient nitro reduction
Brominating agent NBS over Br₂ Better regioselectivity

Analytical Characterization

1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is validated using:

  • ¹H NMR (CDCl₃): δ 7.52 (d, J=8.4 Hz, 1H, ArH), 7.34 (s, 1H, ArH), 6.89 (d, J=8.4 Hz, 1H, ArH), 4.72 (s, 2H, CH₂Br), 3.21 (q, J=6.8 Hz, 2H, COCH₂Br), 1.98 (s, 3H, NH₂).
  • MS (ESI+) : m/z 320.99 [M+H]⁺.

Industrial-Scale Considerations

The patent CN107501077A highlights a four-step process adaptable for large-scale production:

  • Halogenation : 4-Methylstyrene → bromomethyl derivative
  • Grignard carboxylation : Formation of phenylpropionic acid
  • Bromination : Introduction of bromomethyl group
  • Debromination : Removal of excess Br using diethyl phosphite

Advantages :

  • Total yield ≥65%
  • Purity ≥98.5% (HPLC)
  • Low toxicity reagents (e.g., diethyl phosphite replaces NaCN)

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect molecular pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Propanone Derivatives

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one
  • Structure: Differs by replacing the 2-bromo group on the propanone with chlorine.
  • Properties: Predicted boiling point: 379.4°C (vs. higher for the target compound due to bromine’s larger atomic mass). Density: 1.538 g/cm³ (lower than the target compound’s expected density). pKa: 2.93, indicating moderate acidity influenced by the amino group .
  • Reactivity : The C–Cl bond is less reactive in nucleophilic substitutions compared to C–Br, making the target compound more versatile in Suzuki couplings or alkylation reactions.
1-(4-Bromophenyl)-3-phenylpropan-1-one
  • Structure: Lacks the amino and bromomethyl groups, featuring a simpler bromophenyl-propanone.
  • Synthesis : Prepared via bromination of chalcone derivatives, similar to methods used for halogenated ketones .
  • Applications : Primarily studied for crystallographic properties, highlighting its utility in materials science rather than bioactivity .

Chalcone Derivatives with Bromine Substituents

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
  • Structure : A chalcone derivative with bromine on the α,β-unsaturated ketone chain and a methyl group on the phenyl ring.
  • Synthesis : Bromine is added to a preformed chalcone, followed by elimination reactions .
  • Key Difference: The absence of an amino group reduces hydrogen-bonding capacity, impacting solubility and biological interactions.
1-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one
  • Structure: Features a dimethylamino group on the β-phenyl ring of the chalcone.
  • Reactivity: The electron-donating dimethylamino group enhances resonance stabilization, altering photophysical properties compared to the target compound .

Heterocyclic Bromomethyl Compounds

2-[3-(Bromomethyl)phenyl]thiophene
  • Structure : Bromomethyl-substituted phenyl ring fused to a thiophene.
  • Applications : Used in organic electronics; the thiophene moiety confers distinct electronic properties absent in the target compound .
1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one
  • Structure : Bromomethyl group on an indole ring with a sulfonyl substituent.
  • Reactivity : The indole core enables participation in electrophilic substitutions, contrasting with the target compound’s phenyl-based reactivity .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Boiling Point (°C) Density (g/cm³) Notable Reactivity/Applications
Target Compound C₁₀H₁₀Br₂N O 4-NH₂, 3-CH₂Br, 2-Br-propanone Data Unavailable ~1.6 (estimated) Pharmaceutical intermediates, cross-coupling reactions
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one C₁₀H₁₀BrClNO 4-NH₂, 3-CH₂Br, 1-Cl-propanone 379.4 (predicted) 1.538 Less reactive in SN2 vs. target compound
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO α-Br, 4-CH₃, β-phenyl N/A N/A Crystallography studies
1-(4-Bromophenyl)-3-phenylpropan-1-one C₁₅H₁₃BrO 4-Br, propanone N/A N/A Model for halogenated ketone synthesis

Biological Activity

1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound notable for its complex structure, which includes a brominated aromatic ring and a bromopropanone moiety. Its molecular formula is C10H11Br2N O, with a molecular weight of approximately 321.01 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Structural Characteristics

The unique structural features of this compound contribute to its biological activity:

  • Brominated Aromatic Ring : Enhances electrophilicity, facilitating interactions with nucleophilic sites in biological molecules.
  • Amino Group : Capable of forming hydrogen bonds, which may influence interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Brominated Phenyl Ring : Utilizing bromination techniques.
  • Introduction of the Amino Group : Achieved through nucleophilic substitution reactions.
  • Synthesis of the Bromopropanone Moiety : Involves coupling reactions with appropriate reagents.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound shows potential against various bacterial strains, likely due to its ability to disrupt cellular functions through interactions with microbial enzymes.
  • Anticancer Properties : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest.

Interaction Studies

Interaction studies focus on how this compound interacts with biological targets:

  • Binding Affinity : The presence of bromine enhances binding affinity to certain enzymes and receptors, potentially leading to inhibition or modulation of their activity.
  • Molecular Pathways : The amino group may facilitate interactions that influence key signaling pathways involved in disease processes.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-oneC10H10Cl2N OChlorine substituentsAntimicrobial
1-(4-Amino-3-(iodomethyl)phenyl)-2-iodopropan-1-oneC10H10I2N OIodine substituentsAnticancer
1-(4-Amino-3-(methyl)phenyl)-2-methylpropan-1-oneC11H15N OLacks halogen substituentsModerate activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one, considering bromination efficiency and amino group stability?

  • Methodological Answer : Stepwise bromination under controlled conditions is critical. For example, bromine can be added slowly to a chloroform solution of the precursor ketone at room temperature, followed by stirring for 24 hours to ensure complete reaction. The amino group must be protected during bromination (e.g., using acetyl or tert-butoxycarbonyl groups) to prevent undesired side reactions. Purification via recrystallization from acetone or ethanol yields the pure product .

Q. Which spectroscopic techniques are most effective for characterizing brominated aromatic ketones, and how do heavy bromine atoms influence spectral interpretation?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify the aromatic backbone and bromomethyl substituents, but bromine's quadrupolar effect may broaden signals.
  • X-ray crystallography : Resolves spatial arrangement and confirms regioselectivity of bromination. Heavy bromine atoms enhance X-ray scattering, improving structural clarity .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns from bromine atoms.

Advanced Research Questions

Q. How can competing bromination pathways be controlled during synthesis to ensure regioselective formation of the desired dibrominated product?

  • Methodological Answer :

  • Precursor design : Use electron-donating groups (e.g., -NH2_2) to direct bromination to specific positions via resonance stabilization.
  • Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation. Excess bromine (>2 equiv.) may lead to over-bromination; stoichiometric control is essential .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) favor electrophilic substitution over radical pathways.

Q. What challenges arise in X-ray crystallographic refinement of structures with multiple bromine atoms, and how can SHELX software address these?

  • Methodological Answer :

  • Heavy-atom artifacts : Bromine’s high electron density can cause absorption errors. Apply multi-scan corrections (e.g., SADABS) during data collection.
  • Disorder modeling : Use SHELXL’s PART instruction to refine disordered bromine positions. Constraints (e.g., DFIX) maintain reasonable bond distances .
  • Twinned data : SHELXE’s twin-law detection is robust for handling pseudo-merohedral twinning common in brominated crystals .

Q. What strategies are recommended for functionalizing the bromomethyl groups in this compound to avoid undesired side reactions?

  • Methodological Answer :

  • Nucleophilic substitution : Use mild bases (e.g., K2_2CO3_3) in DMF to replace bromine with thiols or amines. Avoid strong bases to prevent elimination.
  • Cross-coupling : Suzuki-Miyaura coupling with Pd catalysts can replace bromine with aryl/vinyl groups. Pre-activate the catalyst to mitigate dehalogenation .
  • Protection : Temporarily convert the amino group to a non-nucleophilic derivative (e.g., trifluoroacetamide) to prevent intramolecular quenching.

Q. How can DFT calculations be integrated with experimental data to elucidate the electronic effects of bromine substituents on reaction pathways?

  • Methodological Answer :

  • Computational modeling : Optimize geometries at the B3LYP/6-31G(d) level to map electrostatic potentials and identify electrophilic sites.
  • Reactivity prediction : Compare HOMO-LUMO gaps of brominated vs. non-brominated analogs to forecast kinetic barriers.
  • Spectroscopic validation : Overlay computed IR/NMR spectra (GIAO method) with experimental data to confirm electronic environments .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported crystallographic data for brominated aromatic ketones?

  • Methodological Answer :

  • Database cross-check : Compare CIF files in the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles.
  • Validation tools : Use PLATON’s ADDSYM to detect missed symmetry, and check R-factor convergence in SHELXL refinement logs .
  • Experimental replication : Reproduce synthesis and crystallization conditions to confirm structural authenticity.

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